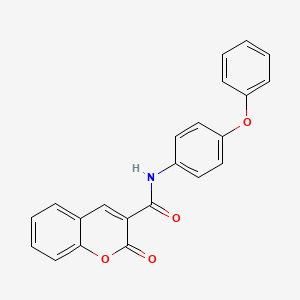
2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is a chemical compound with the molecular formula C22H15NO4 . It has a molecular weight of 357.36 .
Molecular Structure Analysis
The molecular structure of 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide consists of a chromene ring attached to a carboxamide group and a phenoxyphenyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, such as its melting point, boiling point, and solubility, are not specified in the available resources . These properties can be determined using standard laboratory techniques.Wissenschaftliche Forschungsanwendungen
Crystal Structures and Polymorphism
- Research on similar compounds, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, reveals insights into their crystal structures, polymorphism, and molecular conformations, which are crucial for understanding their chemical properties and potential applications (Reis et al., 2013).
Synthesis and Biological Properties
- Studies have explored the synthesis of related compounds and evaluated their biological properties, contributing to the development of novel chemical entities with potential therapeutic applications (Ramaganesh et al., 2010).
Molecular Conformation Analysis
- The analysis of molecular conformations in compounds like N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides provides insight into their structural characteristics, important for drug design and synthesis (Gomes et al., 2015).
Eco-friendly Synthesis Approaches
- Research into eco-friendly synthesis methods for similar compounds, like 2-imino and 2-oxo-2H-chromene-3-carboxamides, highlights the importance of sustainable practices in chemical synthesis (Proença et al., 2008).
Antimicrobial Activities
- The antimicrobial properties of chromene-carboxamide derivatives have been a significant focus, with studies showing that these compounds can exhibit high antimicrobial activity, potentially leading to new treatments for infectious diseases (Azab et al., 2017).
Innovative Synthesis Techniques
- Innovative synthesis techniques, such as microwave-assisted synthesis, have been applied to the production of chromene-3-carboxamide derivatives, demonstrating advances in efficient and rapid chemical synthesis (Raval et al., 2012).
Solvent-Free Synthesis
- The development of solvent-free synthesis methods for 4H-chromene-3-carboxamide derivatives emphasizes the move towards greener and more sustainable chemical processes (Subbareddy & Shanmugam, 2017).
HIV Integrase Inhibition
- Some derivatives of 2H-chromene-3-carboxamide have been evaluated as potential HIV integrase inhibitors, illustrating their potential application in antiviral therapy (Wadhwa et al., 2020).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide are not specified in the available resources. Potential areas of interest could include further investigation into its synthesis, its physical and chemical properties, and its potential applications in various fields .
Eigenschaften
IUPAC Name |
2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c24-21(19-14-15-6-4-5-9-20(15)27-22(19)25)23-16-10-12-18(13-11-16)26-17-7-2-1-3-8-17/h1-14H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRFCVJGEPFLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,6-dichlorobenzyl)oxime](/img/structure/B2781886.png)
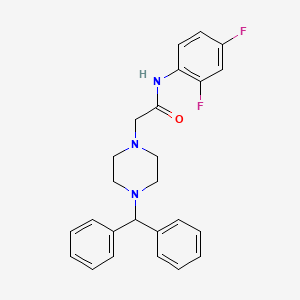
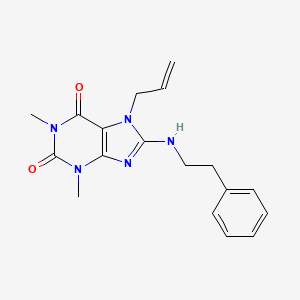

![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B2781891.png)
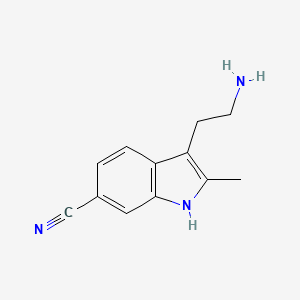
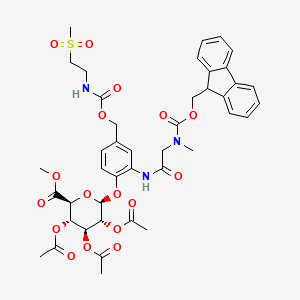

![2-Benzyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2781898.png)
![Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate](/img/structure/B2781899.png)
![N-cyclopentyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2781903.png)
![3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2781904.png)
![N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2781908.png)